molecular formula C13H13N3O5S B2907486 Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate CAS No. 477853-60-4

Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate

Cat. No.: B2907486
CAS No.: 477853-60-4
M. Wt: 323.32
InChI Key: UNRWRTIUAKAKAR-FPLPWBNLSA-N
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Description

Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate is a structurally complex heterocyclic compound featuring a thiophene core functionalized with cyano, ethoxycarbonylamino, and acrylamido groups. The compound’s synthesis likely involves multi-step reactions, including condensation and functional group modifications, as observed in related thiophene derivatives .

Properties

IUPAC Name

methyl 3-[[(Z)-2-cyano-3-(ethoxycarbonylamino)-3-oxoprop-1-enyl]amino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O5S/c1-3-21-13(19)16-11(17)8(6-14)7-15-9-4-5-22-10(9)12(18)20-2/h4-5,7,15H,3H2,1-2H3,(H,16,17,19)/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRWRTIUAKAKAR-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=CNC1=C(SC=C1)C(=O)OC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C\NC1=C(SC=C1)C(=O)OC)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-thiophenecarboxylic acid with ethyl cyanoacetate in the presence of a base, followed by the addition of ethoxycarbonyl isocyanate. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophene derivatives.

Scientific Research Applications

Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of metabolic enzymes or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares a thiophene-carboxylate backbone with several analogs, but variations in substituents significantly influence its properties:

Compound Name Key Substituents Functional Groups Molecular Weight (g/mol) References
Target Compound Methyl ester, ethoxycarbonylamino, cyano, acrylamido Ester, cyano, amide ~389 (estimated) -
Ethyl 2-(2-cyano-3-(4-hydroxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (3d) Ethyl ester, dimethylthiophene, hydroxylphenyl Ester, cyano, amide, hydroxyl 369 (M-1)
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate (7) Dimethylamino, methoxyphenyl Ester, imine Not reported
Methyl 5-amino-4-cyano-3-(2-methoxy-2-oxoethyl)-2-thiophenecarboxylate Methyl ester, cyano, methoxyethyl Ester, cyano, amine Not reported

Key Observations :

  • The dimethylamino and methoxyphenyl groups in compound 7 introduce electron-donating effects, altering reactivity in condensation reactions .
  • The cyano group, common in the target and analogs, contributes to electron-withdrawing properties, stabilizing conjugated systems and influencing biological interactions .

Key Observations :

  • The Knoevenagel condensation method (used for 3a-3k) achieves high yields (up to 94%) and is adaptable to diverse benzaldehyde derivatives, making it suitable for scalable synthesis .
  • Microwave-assisted synthesis (compound 7) drastically reduces reaction time (30 minutes) with near-quantitative yields, highlighting advantages in energy efficiency .
  • The Petasis reaction (compound 6o) yields only 22%, suggesting limitations in substrate compatibility or purification challenges .

Physicochemical Properties

Substituents critically influence physical properties:

  • Melting Points : Compound 3d (298–300°C) vs. 3f (245–246°C) highlights how hydroxyl and methoxy groups impact crystallinity .
  • Solubility : The ethoxycarbonyl group in the target compound may enhance solubility in polar solvents compared to purely aromatic analogs.
  • Stability : The acrylamido linkage in the target compound and analogs (e.g., 3a-3k) likely improves thermal stability due to conjugation .

Biological Activity

Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate, also known by its CAS number 477853-60-4, is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C13H13N3O5S
  • Molecular Weight : 323.32 g/mol
  • Structure : The compound features a thiophene ring, a cyano group, and an ethoxycarbonyl amino group, which contribute to its reactivity and biological interactions.

Anticancer Properties

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study Overview :

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Mechanism of Action :
    • Induction of apoptosis via the intrinsic pathway.
    • Inhibition of key signaling pathways associated with cell survival (e.g., PI3K/Akt pathway).

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory effects, making it a candidate for treating inflammatory diseases. It modulates the expression of pro-inflammatory cytokines and reduces oxidative stress markers in vitro.

Research Findings :

  • In Vitro Studies : Reduction in TNF-alpha and IL-6 levels in macrophage cultures treated with the compound.
  • Animal Models : Demonstrated efficacy in reducing inflammation in models of arthritis and colitis.

Antimicrobial Activity

This compound has shown antimicrobial properties against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell metabolism.
  • Modulation of Gene Expression : It alters the expression patterns of genes involved in apoptosis and inflammation.
  • Interaction with Cellular Signaling Pathways : Disruption of critical pathways that promote cell survival and proliferation.

Q & A

Q. What are the key synthetic routes for Methyl 3-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-2-thiophenecarboxylate, and what intermediates are critical?

The synthesis typically involves multi-step reactions, including:

  • Cyanacetylation : Introduction of a cyanoacetamido group via reagents like 1-cyanoacetyl-3,5-dimethylpyrazole (common in thiophene derivatives) .
  • Knoevenagel Condensation : Formation of the α,β-unsaturated acrylamido moiety using substituted aldehydes under reflux with toluene and catalytic piperidine/acetic acid . Key intermediates include methyl 2-amino-thiophene-3-carboxylate derivatives, which are functionalized sequentially. Yield optimization often requires careful solvent selection (e.g., CH₂Cl₂ for anhydrous conditions) and purification via reverse-phase HPLC .

Q. How is the compound’s structure confirmed using spectroscopic methods?

Structural characterization relies on:

  • IR Spectroscopy : Identification of C=O (1650–1750 cm⁻¹), C≡N (~2200 cm⁻¹), and NH (3200–3400 cm⁻¹) stretches .
  • NMR Analysis : ¹H NMR resolves substituent environments (e.g., thiophene protons at δ 6.5–7.5 ppm, ester methyl groups at δ 3.7–3.9 ppm). ¹³C NMR confirms carbonyl carbons (e.g., ester C=O at ~165–170 ppm) .
  • Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular formula .

Advanced Research Questions

Q. What experimental strategies address low yields in the Knoevenagel condensation step?

Yield disparities may arise from:

  • Reagent Stoichiometry : Excess aldehyde (1.1–1.2 equivalents) ensures complete reaction .
  • Catalyst Optimization : Piperidine/acetic acid ratios (e.g., 0.35 mL piperidine per 50 mL toluene) improve reaction kinetics .
  • Temperature Control : Prolonged reflux (5–6 hours) enhances conversion, monitored via TLC . Post-reaction purification via recrystallization (ethanol or methanol-water mixtures) improves purity .

Q. How do specific functional groups (e.g., cyano, ethoxycarbonyl) influence bioactivity?

  • Cyano Group : Enhances electron-withdrawing effects, stabilizing the acrylamido moiety and potentially increasing interactions with biological targets (e.g., enzyme active sites) .
  • Ethoxycarbonyl Group : Modulates solubility and bioavailability; ester hydrolysis in vivo may generate active carboxylic acid derivatives . Comparative studies with analogs (e.g., replacing ethoxy with methyl groups) can isolate structure-activity relationships .

Q. How can contradictory spectral data be resolved during structural elucidation?

  • Dynamic NMR Effects : Conformational flexibility (e.g., rotamers in the acrylamido group) may split peaks; variable-temperature NMR clarifies such anomalies .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry or bond connectivity, as demonstrated in related thiophene derivatives .
  • Computational Modeling : DFT calculations predict NMR/IR spectra for comparison with experimental data .

Methodological Considerations

Q. What purification techniques are optimal for this compound?

  • Reverse-Phase HPLC : Effective for isolating polar intermediates using gradients (e.g., 30% → 100% methanol in water) .
  • Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield high-purity crystals .

Q. How should stability studies be designed for aqueous or biological matrices?

  • pH-Dependent Degradation : Monitor hydrolysis of the ester group via LC-MS under physiological pH (7.4) and acidic/basic conditions .
  • Light/Temperature Stability : Accelerated degradation studies (40–60°C, UV exposure) identify degradation products .

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